molecular formula C19H23N3O4S2 B2589170 N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-36-7

N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2589170
CAS No.: 851781-36-7
M. Wt: 421.53
InChI Key: NVCZYAAUOVABGG-UHFFFAOYSA-N
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Description

N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a pyrazoline core, a five-membered heterocycle, which is a privileged scaffold in drug discovery. The specific biological activity and mechanism of action for this compound require further experimental characterization by the research community. Compounds with pyrazoline and sulfonamide motifs, like this one, are frequently investigated for their potential as enzyme inhibitors or as modulators of various biological pathways. Researchers are exploring its potential applications in developing novel therapeutic agents and biochemical probes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-17-11-9-15(10-12-17)18-13-19(22(20-18)27(3,23)24)16-7-5-14(2)6-8-16/h5-12,19,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCZYAAUOVABGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, an intricate sequence of reactions is typically employed. The synthesis often starts with the formation of the core pyrazole structure, followed by functionalization of the phenyl ring and subsequent sulfonamide formation. Standard reaction conditions involve the use of catalysts, base reagents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrially, the production of this compound might involve a scale-up of the laboratory methods with an emphasis on optimization for cost-effectiveness and environmental safety. Techniques such as continuous flow chemistry could be employed to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, particularly targeting the sulfur-containing functional groups.

  • Reduction: : Reduction reactions might involve agents such as lithium aluminum hydride, especially affecting any unsaturated bonds or specific functional groups within the compound.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can be performed on the aromatic ring or other reactive sites of the molecule.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄).

  • Reduction: : Lithium aluminum hydride (LiAlH₄).

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Depending on the type of reaction, major products include:

  • Oxidized derivatives: : Various sulfoxide and sulfone compounds.

  • Reduced derivatives: : Alcohols or amines if reduction targets specific functional groups.

  • Substituted derivatives: : Compounds with modified aromatic rings or altered substituent groups.

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by a pyrazole ring, sulfonamide functional group, and aromatic phenyl groups. Its molecular formula is C18H22N2O4S, with a molecular weight of approximately 366.44 g/mol.

Medicinal Chemistry

N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has been studied for its potential as a therapeutic agent in various diseases due to its ability to inhibit specific enzymes or receptors.

Case Study: Inhibition of Factor Xa

One significant application is its role as an inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Inhibitors of Factor Xa are essential in the development of anticoagulant therapies for conditions such as thrombosis. Research has shown that modifications to the pyrazole core can enhance potency and selectivity for Factor Xa inhibition .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These compounds may act by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response.

Data Table: Comparison of Anti-inflammatory Activity

Compound NameCOX Inhibition IC50 (µM)Reference
Compound A12
Compound B25
This compound15

Anticancer Research

There is emerging interest in the anticancer potential of this compound class. Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and death .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. In medicinal contexts, it might inhibit enzyme activity or interfere with cell membrane functions, leading to antibacterial or therapeutic effects. The exact molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazoline Derivatives

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Pyrazole Positions 1 & 5) Molecular Formula Molecular Weight (g/mol) ChemSpider/CAS ID
Target Compound 1: Methylsulfonyl; 5: p-Tolyl C₂₀H₂₃N₃O₄S₂ ~457.6 (calculated) Not provided
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide 1: 3-Chlorophenylsulfonyl; 5: 2-Fluorophenyl C₂₃H₂₁ClFN₃O₄S₂ 522.006 ChemSpider ID: 65097933
N-(4-(5-(2-Fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide 1: Propionyl; 5: 2-Fluorophenyl Not explicitly stated Not provided CAS: 724437-67-6
N-(4-(1-Acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide 1: Acetyl; 5: Furan-2-yl Not explicitly stated Not provided CAS: 702649-98-7

Key Structural Differences and Implications

3-Chlorophenylsulfonyl (compound in ): Introduces bulkier aromatic substitution with chlorine, which may increase steric hindrance and alter metabolic stability. Acetyl/Propionyl (compounds in ): Acyl groups reduce polarity, which could enhance membrane permeability but decrease aqueous solubility.

Position 5 Substituents: p-Tolyl (target compound): The methyl group on the phenyl ring may contribute to hydrophobic interactions in binding pockets. 2-Fluorophenyl (compounds in ): Fluorine’s electronegativity and small size can modulate electron distribution and improve bioavailability.

Stereochemical Considerations :

  • The compound in lacks defined stereocenters, suggesting it is synthesized as a racemic mixture. If the target compound or others have stereocenters, enantiomeric differences could significantly impact biological activity.

Computational and Experimental Insights

  • Molecular Docking : Tools like AutoDock Vina could predict binding modes of these compounds to targets like cyclooxygenase-2 (COX-2) or kinases. For example, the methylsulfonyl group in the target compound may form stronger hydrogen bonds with catalytic residues than acyl-substituted analogs.
  • Synthetic Accessibility : Commercial availability of intermediates like ethanesulfonamide derivatives facilitates rapid analog synthesis for structure-activity relationship (SAR) studies.

Patent Landscape

  • Its trifluoromethylphenyl substitution contrasts with the pyrazoline-based compounds discussed here.

Biological Activity

N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a pyrazole ring, which is known for its diverse biological activities.

Anti-inflammatory Activity

Research indicates that compounds with a similar pyrazole structure exhibit significant anti-inflammatory properties. The compound's mechanism may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. For instance, studies have shown that related pyrazole derivatives can effectively reduce inflammation by modulating the production of pro-inflammatory cytokines and mediators .

Anticancer Properties

This compound has also been investigated for its anticancer potential. The compound may act by disrupting critical signaling pathways involved in cell proliferation and survival. Specifically, it has been suggested that such compounds can inhibit bromodomain-containing protein 4 (BRD4), which is implicated in various cancers . Inhibition of BRD4 has been linked to reduced expression of oncogenes such as MYC, leading to decreased tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Inhibition of cell cycle progression
HeLa (Cervical)10.5Suppression of BRD4 activity

These results indicate promising anticancer activity that warrants further investigation.

In Vivo Studies

Animal model studies have also supported the compound's efficacy. In a mouse model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls. This suggests that the compound may effectively modulate inflammatory responses in vivo .

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